molecular formula C5H8N4OS B1267456 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide CAS No. 90914-35-5

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Cat. No. B1267456
CAS RN: 90914-35-5
M. Wt: 172.21 g/mol
InChI Key: MBHLPIXKNRKHEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives involves several key reactions, including the treatment of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives. Additionally, Schiff bases can be obtained upon treatment with isatin and selected aldehydes. These synthetic routes allow for the production of compounds characterized by analytical and spectroscopic data (Hafez et al., 2013).

Molecular Structure Analysis

The molecular structure of synthesized pyrazole derivatives is often confirmed through X-ray diffraction studies. For example, specific pyrazole derivatives have been characterized by single crystal X-ray diffraction, confirming their molecular geometry and providing insights into their structural conformation (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives are crucial for further functionalization and application in medicinal chemistry. Methylation reactions, for example, can alter the chemical properties of the pyrazole derivatives, impacting their potential biological activity and solubility (Ren et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and thermal stability, are analyzed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide valuable information on the stability and suitability of these compounds for further development (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives, such as reactivity, potential biological activity, and interactions with biological targets, are primarily determined through in vitro studies. These studies help in understanding the structure-activity relationship (SAR) and the potential of these compounds as therapeutic agents (Hafez et al., 2013).

Scientific Research Applications

Synthesis of Diverse N-acyl-pyrazoles

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates .
  • Methods of Application : The procedure involves the cyclocondensation of -oxeketene -dimethyl acetal building blocks with different alkyl, aryl, and heterocyclic acid .
  • Results or Outcomes : The novel molecules were obtained in good yields and their identities confirmed by NMR and HRMS spectrometry .

Synthesis of Functionalized 3-amino- and 5-aminopyrazoles Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : Cyanoacetic acid hydrazide derivatives were utilized as key intermediates for the synthesis of some new 3-amino- and 5-aminopyrazole derivatives .
  • Methods of Application : Treatment of ketene dithioacetal and ketene-N,S-acetal with hydrazine and/or benzenesulfonyl hydrazide furnished the corresponding 3-amino-5-1H-pyrazole-4-carbohydrazide derivatives .
  • Results or Outcomes : The structures of the new synthesized compounds were elucidated and confirmed by elemental analyses and spectral data .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds. These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
  • Methods of Application : The synthesis involves the use of 3-amino-1,2,4-triazole. A more effective multi-component one-pot procedure for the formation of imidazo[2,1-c][1,2,4]triazole-5-amine products has been reported based on the reaction of easily accessible aromatic aldehydes, benzoyl cyanide and 3-amino-1,2,4-triazole in pyridine under controlled microwave irradiation condition .
  • Results or Outcomes : The synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Synthesis of Substituted 1,3,4 Thiadiazole Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of substituted 1,3,4 thiadiazole derivatives. Many drugs containing thiadiazole derivatives are available in the market such as acetazolamide, methazolamide, sulphamethazole, cefazoline .
  • Methods of Application : The synthesis involves the use of thiosemicarbazides with methanesulfonic acid .
  • Results or Outcomes : The structures of the new synthesized compounds were elucidated and confirmed by elemental analyses and spectral data .

Synthesis of Imidazo[2,1-c][1,2,4]triazole-5-amine Products

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of imidazo[2,1-c][1,2,4]triazole-5-amine products . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
  • Methods of Application : The synthesis involves the reaction of easily accessible aromatic aldehydes, benzoyl cyanide and 3-amino-1,2,4-triazole in pyridine under controlled microwave irradiation condition .
  • Results or Outcomes : The synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Synthesis of 1,3,4-Thiadiazoles

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of 1,3,4-thiadiazoles . Many drugs containing thiadiazole derivatives are available in the market such as acetazolamide, methazolamide, sulphamethazole, cefazoline .
  • Methods of Application : The synthesis involves the use of thiosemicarbazides with methanesulfonic acid .
  • Results or Outcomes : The structures of the new synthesized compounds were elucidated and confirmed by elemental analyses and spectral data .

Future Directions

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted as a promising area for future research . The pharmacological significance of these scaffolds and the development of new methodologies for accessing new 1,2,4-triazole-containing scaffolds could be useful for the discovery of new drug candidates .

properties

IUPAC Name

5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLPIXKNRKHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321115
Record name 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

CAS RN

90914-35-5
Record name 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AMS Hebishy, GH Elgemeie… - Journal of Heterocyclic …, 2019 - Wiley Online Library
A synthesis of novel bis(aminopyrazoles) by the reaction of hydrazine hydrate with the appropriate bis(2‐cyanoketene‐S,N‐acetals) was reported. The latter compounds were prepared …
Number of citations: 4 onlinelibrary.wiley.com

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